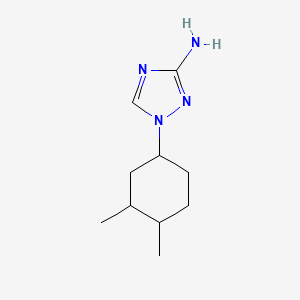

1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

1-(3,4-dimethylcyclohexyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C10H18N4/c1-7-3-4-9(5-8(7)2)14-6-12-10(11)13-14/h6-9H,3-5H2,1-2H3,(H2,11,13) |

InChI Key |

MGARKUDXFHIHDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1C)N2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Method Overview

This route involves the formation of the 1,2,4-triazole ring via cycloaddition reactions, followed by functionalization to introduce the 3,4-dimethylcyclohexyl substituent.

Stepwise Procedure

- Step 1: Synthesis of 3,4-Dimethylcyclohexanone Derivative

- Starting from commercially available 3,4-dimethylcyclohexanol, oxidation using reagents such as PCC (Pyridinium chlorochromate) yields 3,4-dimethylcyclohexanone.

- Step 2: Formation of Hydrazone Intermediate

- React the ketone with hydrazine hydrate under reflux to form the corresponding hydrazone.

- Step 3: Cyclization to Triazole

- Subject the hydrazone to oxidative cyclization conditions, such as using iodine or bromine in acetic acid, to generate the 1,2,4-triazole ring fused to the cyclohexyl moiety.

- Step 4: Nucleophilic Substitution

- Introduce amino functionality at the 3-position of the triazole via nucleophilic substitution with ammonia or amines under controlled conditions.

Advantages

- Utilizes readily available starting materials.

- Allows for regioselective functionalization.

- Compatible with various substitution patterns.

Condensation of 1,2,4-Triazole Derivatives with Cyclohexyl Precursors

Method Overview

This approach involves synthesizing 1,2,4-triazole derivatives bearing reactive sites, which are then condensed with cyclohexyl derivatives.

Stepwise Procedure

- Step 1: Synthesis of 3-Amino-1,2,4-triazole

- Derived from the condensation of aminoguanidine bicarbonate with suitable carboxylic acids, as reported in recent literature, leading to 3-amino-1,2,4-triazole.

- Step 2: Preparation of 3,4-Dimethylcyclohexyl Halide

- Alkylate 3,4-dimethylcyclohexane with halogenating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator to produce the corresponding halide.

- Step 3: Nucleophilic Substitution

- React the 3-amino-1,2,4-triazole with the cyclohexyl halide under basic conditions (e.g., potassium carbonate in DMF) to form the target compound via nucleophilic substitution at the halogen.

Advantages

- High regioselectivity.

- Flexibility in modifying the cyclohexyl substituent.

Decarboxylative Triazolation via Photocatalysis

Method Overview

Recent advances have demonstrated the use of photocatalytic decarboxylation to generate triazole derivatives directly from carboxylic acids, bypassing some traditional steps.

Stepwise Procedure

- Step 1: Activation of 3,4-Dimethylcyclohexanecarboxylic Acid

- Use a photocatalyst such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) under visible light irradiation.

- Step 2: Decarboxylative Coupling

- React with azide sources or nitrile derivatives to form the triazole ring directly attached to the cyclohexyl core.

- Step 3: Amine Introduction

- Final functionalization with ammonia or amines to form the amino group at the 3-position.

Advantages

- Mild reaction conditions.

- High functional group tolerance.

- Suitable for late-stage modifications.

Research Findings and Perspectives

- Recent innovations in photocatalytic methods enable direct conversion of carboxylic acids into heterocycles, reducing steps and improving yields.

- Synthetic flexibility is enhanced by employing nucleophilic substitution reactions on pre-formed heterocycles or via cycloaddition strategies.

- Structural modifications can be achieved through different substitution patterns on the cyclohexyl ring or the triazole core, allowing tailored pharmacological properties.

Chemical Reactions Analysis

1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as halogens or alkyl groups, using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine.

Scientific Research Applications

1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring provides hydrophobic interactions that enhance the binding affinity of the compound to its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s uniqueness lies in its 3,4-dimethylcyclohexyl substituent, which distinguishes it from other triazole derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Estimated based on molecular formula (C9H16N4).

Key Observations :

- Steric Effects : The 3,4-dimethylcyclohexyl substituent introduces significant steric hindrance, which may influence binding to biological targets compared to smaller substituents like methyl or fluorine .

- Hydrogen Bonding : The 3-amine group on the triazole is conserved across analogs, suggesting shared hydrogen-bonding interactions in biological systems .

Challenges :

- Steric hindrance from the dimethylcyclohexyl group may reduce reaction yields compared to less bulky substituents.

- Purification may require specialized techniques (e.g., preparative HPLC) due to the compound’s hydrophobicity .

Purity and Commercial Availability

- Purity : Similar compounds (e.g., 1-[(3,4-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine) are available at 95% purity, suggesting comparable synthesis and purification protocols for the target compound .

- Suppliers : Specialized intermediates (e.g., 4-(4-methyl-4H-triazol-3-yl)cyclohexan-1-amine) are offered by suppliers like Hairui Chemical, indicating commercial interest in cyclohexyl-triazole derivatives .

Biological Activity

1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₁₆N₄

- Molecular Weight : 196.25 g/mol

- CAS Number : 1882212-19-2

Antioxidant Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, a study synthesized various 1,2,4-triazole derivatives and assessed their antioxidant activity using the DPPH assay. The results indicated that these compounds possess moderate antioxidant capabilities with IC50 values ranging from 40.3 to 176.4 ppm . This suggests a potential role for 1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine in combating oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in several studies. For example, compounds derived from 1,2,4-triazole exhibited inhibition of cancer cell growth in various lines such as A549 and Bel7402 . The mechanism often involves the induction of apoptosis and cell cycle arrest. Although specific data on 1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine is sparse, its structural characteristics may contribute to similar effects.

Synthesis Methods

The synthesis of 1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine can be achieved through various methods:

- Fusion Reaction : This method involves the reaction of appropriate hydrazine derivatives with cyclic ketones under heat.

- Amine Oxidase-Inspired Catalysis : This environmentally friendly approach utilizes amine oxidase mimetics to facilitate the synthesis of triazoles from primary amines and hydrazines .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-(3,4-Dimethylcyclohexyl)-1H-1,2,4-triazol-3-amine to ensure high yield and purity?

- Methodological Answer : Synthesis requires meticulous control of reaction parameters, including temperature (60–100°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of precursors like substituted cyclohexyl halides and triazole intermediates. Catalysts such as Cu(I) or Ru(II) may enhance cycloaddition efficiency . Post-synthesis purification via column chromatography or recrystallization is essential to isolate the compound with >95% purity. Analytical validation using HPLC and NMR (¹H/¹³C) ensures structural fidelity .

Q. How can researchers confirm the stereochemical configuration of the 3,4-dimethylcyclohexyl substituent?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For dynamic analysis, NOESY NMR can identify spatial proximities between protons on the cyclohexyl ring and the triazole core. Computational modeling (e.g., DFT or molecular mechanics) predicts stable conformers, which can be cross-validated with experimental data .

Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring and cyclohexyl group.

- FT-IR : Identifies amine (-NH₂) and C-N stretches (1100–1250 cm⁻¹).

- HRMS (ESI/Q-TOF) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 249.18) .

Advanced Research Questions

Q. What strategies optimize the compound’s bioactivity against microbial targets while minimizing cytotoxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the cyclohexyl group’s substituents (e.g., fluorine or hydroxyl groups) to enhance lipophilicity and membrane penetration. In vitro assays (MIC, IC₅₀) against S. aureus or C. albicans are paired with cytotoxicity screens (e.g., HEK293 cells). Molecular docking predicts interactions with target enzymes (e.g., fungal CYP51), guiding rational design .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:

- Prodrug modification : Introduce ester or phosphate groups to enhance solubility.

- Microsomal stability assays : Identify metabolic hotspots (e.g., cytochrome P450 oxidation).

- In vivo PK/PD modeling : Adjust dosing regimens based on half-life (t₁/₂) and AUC calculations .

Q. What computational methods predict the compound’s interaction with ATP-binding cassette (ABC) transporters?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-transporter binding over 100–200 ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinities. Experimental validation via efflux assays (e.g., Caco-2 cells) measures P-gp inhibition .

Q. How do researchers address conflicting thermal stability data from DSC vs. TGA analyses?

- Methodological Answer : Differential Scanning Calorimetry (DSC) may indicate a melting point of 180–190°C, while Thermogravimetric Analysis (TGA) shows decomposition at 200°C. Cross-validate with variable-temperature XRD to distinguish phase transitions from degradation. Adjust heating rates (5–10°C/min) to replicate real-world storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.